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Compound of Interest

Compound Name: 3'-Trifluoromethylisobutyranilide

Cat. No.: B124288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3'-Trifluoromethylisobutyranilide, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide,

is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is

recognized as a significant impurity in the manufacturing of Flutamide, a non-steroidal

antiandrogen drug used in the treatment of prostate cancer.[1] The presence of the

trifluoromethyl group is a key structural feature, known to influence a molecule's metabolic

stability, lipophilicity, and binding interactions, making this compound and its derivatives

relevant for study in drug design and development.[1][2] This guide provides a comprehensive

overview of the chemical properties, synthesis, and analytical methodologies related to 3'-
Trifluoromethylisobutyranilide.

Chemical and Physical Properties
The fundamental chemical and physical properties of 3'-Trifluoromethylisobutyranilide are

summarized in the table below, compiled from various chemical data sources.
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Property Value References

IUPAC Name

2-Methyl-N-[3-

(trifluoromethyl)phenyl]propana

mide

[3][4]

Synonyms

3'-Trifluoromethyl-iso-

butyranilide, N-(3-

(Trifluoromethyl)phenyl)isobuty

ramide, Flutamide Impurity E

[4]

CAS Number 1939-27-1 [3][5]

Molecular Formula C₁₁H₁₂F₃NO [4][5]

Molecular Weight 231.21 g/mol [4][5]

Appearance Off-White to Pale Orange Solid [3][4]

Melting Point 100-101 °C [3][4]

Boiling Point (Predicted) 313.5 ± 42.0 °C [3][4]

Density (Predicted) 1.220 ± 0.06 g/cm³ [3][4]

Solubility
Slightly soluble in Chloroform

and Methanol
[3][4]

pKa (Predicted) 14.33 ± 0.70 [3][4]

Storage Temperature 2-8°C [3][4]

Synthesis
The primary synthetic route to 3'-Trifluoromethylisobutyranilide involves the acylation of 3-

(trifluoromethyl)aniline with isobutyryl chloride. This is a standard nucleophilic acyl substitution

reaction.

Experimental Protocol: Synthesis of 3'-
Trifluoromethylisobutyranilide
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This protocol is a representative procedure based on the common synthesis method described

for this and structurally related compounds.

Materials:

3-(Trifluoromethyl)aniline

Isobutyryl chloride

Pyridine (or another suitable base like triethylamine)

Anhydrous diethyl ether (or other suitable aprotic solvent)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Magnetic stirrer

Dropping funnel

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-

(trifluoromethyl)aniline (1.0 equivalent) in anhydrous diethyl ether.

Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath.
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Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution via a

dropping funnel.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) to yield pure 3'-Trifluoromethylisobutyranilide.

3-(Trifluoromethyl)aniline +
Isobutyryl Chloride +

Pyridine (Base)

Acylation Reaction
(Anhydrous Diethyl Ether,

0°C to Room Temp)

Aqueous Workup
(HCl, NaHCO₃, Brine) Recrystallization 3'-Trifluoromethylisobutyranilide

Click to download full resolution via product page

Synthesis workflow for 3'-Trifluoromethylisobutyranilide.

Analytical Methodologies
The characterization and purity assessment of 3'-Trifluoromethylisobutyranilide can be

performed using standard analytical techniques.

Spectroscopic Data
Infrared (IR) Spectroscopy: The NIST Chemistry WebBook indicates the availability of an IR

spectrum for this compound.[5] Expected characteristic peaks would include N-H stretching,
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C=O (amide I) stretching, and C-F stretching vibrations.

Mass Spectrometry (MS): An electron ionization mass spectrum is available in the NIST

database.[5] The molecular ion peak would be expected at m/z = 231. Analysis of the

fragmentation pattern can provide structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available experimental

spectrum is not readily found, predicted ¹³C NMR data is available.[6] ¹H NMR would show

characteristic signals for the aromatic protons, the N-H proton, and the protons of the

isobutyryl group.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS) Analysis
This protocol outlines a general method for the analysis of 3'-Trifluoromethylisobutyranilide,

which is particularly relevant for its detection as an impurity in Flutamide.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

Sample Preparation:

Accurately weigh and dissolve a sample of the material to be analyzed in a suitable solvent

(e.g., methanol or acetone) to a known concentration (e.g., 1 mg/mL).

If necessary, perform serial dilutions to bring the concentration within the linear range of the

instrument.

Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Parameters (Typical):

Injector Temperature: 250 °C

Injection Mode: Splitless
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes

Ramp: 10 °C/min to 280 °C

Final hold: 5 minutes at 280 °C

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 40-400

Data Analysis:

Identify the peak corresponding to 3'-Trifluoromethylisobutyranilide by its retention time

and mass spectrum.

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum

(e.g., from the NIST library).

Quantify the compound by integrating the peak area and comparing it to a calibration curve

generated from standards of known concentration.
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General workflow for the GC-MS analysis.
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Biological Activity and Signaling Pathway Context
The biological activity of 3'-Trifluoromethylisobutyranilide is primarily understood in the

context of its relationship to Flutamide. Flutamide is a non-steroidal antiandrogen that functions

as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents the

binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby

inhibiting their biological effects.[6] This mechanism is crucial in androgen-dependent prostate

cancer, where androgens stimulate tumor growth.

While direct studies on the signaling pathways affected by 3'-Trifluoromethylisobutyranilide
are not extensively documented, it is reasonable to infer that, as a structurally similar

compound and a known impurity of Flutamide, it may also possess some degree of

antiandrogenic activity. The trifluoromethyl group is a common feature in many androgen

receptor antagonists and can contribute to binding affinity.[1]

The general mechanism of androgen receptor antagonism is depicted below.
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Inferred mechanism of androgen receptor antagonism.

This diagram illustrates how an antagonist like 3'-Trifluoromethylisobutyranilide would

hypothetically interfere with the normal signaling cascade of androgens, leading to a blockade

of androgen-dependent gene transcription.
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Conclusion
3'-Trifluoromethylisobutyranilide is a compound of significant interest due to its structural

features and its presence as an impurity in the antiandrogen drug Flutamide. This guide has

provided a detailed overview of its chemical properties, a representative synthesis protocol,

and methodologies for its analytical characterization. Understanding these aspects is crucial for

researchers in medicinal chemistry, drug development professionals working on androgen

receptor modulators, and analytical scientists involved in pharmaceutical quality control.

Further investigation into the specific biological activity and potential pharmacological effects of

this compound is a warranted area of future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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